4-Bromo-2'-ethylbenzhydrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2’-ethylbenzhydrol is an organic compound with the molecular formula C15H15BrO It is a derivative of benzhydrol, where the phenyl ring is substituted with a bromine atom at the fourth position and an ethyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2’-ethylbenzhydrol typically involves the bromination of 2’-ethylbenzhydrol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of 4-Bromo-2’-ethylbenzhydrol may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2’-ethylbenzhydrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2’-ethylbenzhydrol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: 4-Bromo-2’-ethylbenzophenone.
Reduction: 2’-Ethylbenzhydrol.
Substitution: 4-Methoxy-2’-ethylbenzhydrol or 4-Cyano-2’-ethylbenzhydrol.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2’-ethylbenzhydrol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying the interactions of brominated compounds with biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-2’-ethylbenzhydrol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-hydroxybenzaldehyde: Similar in structure but with an aldehyde group instead of a hydroxyl group.
4-Bromo-2-ethylphenol: Lacks the hydroxyl group on the benzhydrol moiety.
2-Bromo-4’-ethylbenzhydrol: Bromine and ethyl groups are positioned differently on the aromatic ring.
Uniqueness: 4-Bromo-2’-ethylbenzhydrol is unique due to the specific positioning of the bromine and ethyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Biologische Aktivität
4-Bromo-2'-ethylbenzhydrol is an organic compound with the molecular formula C15H15BrO, characterized by a bromine atom at the fourth position and an ethyl group at the second position of the benzhydrol structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
The unique structural features of this compound enable it to interact with biological systems effectively. The bromine atom can participate in halogen bonding, enhancing its binding affinity to proteins and enzymes. The hydroxyl group allows for hydrogen bonding, which further stabilizes these interactions. Such mechanisms can modulate the activity of various enzymes and receptors, leading to diverse biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cell lines | |
Enzyme Inhibition | Modulation of metabolic enzymes |
Case Study: Anticancer Activity
A study investigating the anticancer effects of brominated compounds found that structural modifications, such as those present in this compound, could enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar brominated structures demonstrated significant inhibition of cell viability in HeLa cells, indicating a potential pathway for further exploration with this compound .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
4-Bromo-2-hydroxybenzaldehyde | Contains an aldehyde instead of hydroxyl | Moderate antibacterial activity |
4-Bromo-2-ethylphenol | Lacks the benzhydrol moiety | Limited anticancer properties |
2-Bromo-4'-ethylbenzhydrol | Different substitution pattern | Varies widely in biological activity |
This comparison highlights that the specific arrangement of functional groups in this compound contributes to its distinct biological profile.
Eigenschaften
IUPAC Name |
(4-bromophenyl)-(2-ethylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(16)10-8-12/h3-10,15,17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQNOGVYOIRKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.